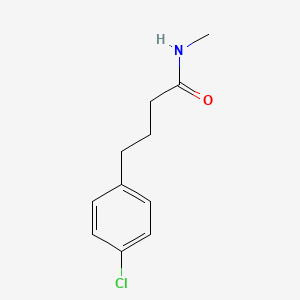
4-(4-chlorophenyl)-N-methylbutyramide
説明
4-(4-Chlorophenyl)-N-methylbutyramide is a synthetic organic compound characterized by a butyramide backbone substituted with a 4-chlorophenyl group at the fourth carbon and a methyl group on the amide nitrogen. These features often influence solubility, metabolic stability, and target binding, making structural analogs relevant for comparative analysis .
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-N-methylbutanamide |
InChI |
InChI=1S/C11H14ClNO/c1-13-11(14)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3,(H,13,14) |
InChIキー |
CNKSGADFIXUASL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCCC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
類似化合物との比較
Structural Analogues with Antifungal Activity
Compounds TRI and PYR () share a para-substituted aromatic moiety and N-heterocyclic core. While 4-(4-chlorophenyl)-N-methylbutyramide lacks a triazine or pyridinone ring, its chlorophenyl group may contribute to similar antifungal mechanisms, such as membrane interaction or enzyme inhibition.
Key Differences :
- TRI/PYR: 6-membered N-heterocycles, free -NH- linker.
Mitochondrial-Targeting Diarylsulfonylureas
N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU, ) demonstrates mitochondrial accumulation dependent on pH gradients. Although this compound lacks the sulfonylurea group, its chlorophenyl moiety may facilitate similar subcellular targeting.
Fluorescent Benzamide Derivatives
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits strong fluorescence due to extended conjugation. The target compound’s butyramide chain, compared to the benzamide core, may reduce rigidity and fluorescence intensity, highlighting how backbone flexibility impacts photophysical properties .
Antiviral Triazole Derivatives
Triazole-thiol derivatives (–8) with chlorophenyl groups show antiviral activity via molecular docking. The target compound’s amide group, unlike the triazole-thiol, may limit interactions with viral proteases but improve metabolic stability due to reduced susceptibility to oxidation .
Cetirizine-Related Antihistamines
Cetirizine derivatives () feature a 4-chlorophenyl group linked to piperazine. The absence of a piperazine ring in this compound likely eliminates antihistamine activity but may reduce central nervous system penetration, favoring peripheral applications .
Comparative Data Table
Discussion of Substituent Effects
準備方法
Chlorinating Agents and Reaction Dynamics
Thionyl chloride (SOCl₂) is preferred for its gaseous byproducts, simplifying purification. In a typical protocol, 10 mmol of (I) is refluxed with SOCl₂ (15 mmol) in toluene at 80°C for 2 hours. Excess SOCl₂ is removed under vacuum, and (III) is reacted with methylamine (2 equivalents) in THF at 0°C.
Critical Parameters :
Comparative Analysis with Direct Amidation
| Parameter | Acid Chloride Route | Coupling Agent Route |
|---|---|---|
| Reaction Time | 4–6 hours | 18–24 hours |
| Yield | 88–92% | 72–78% |
| Byproduct Management | SO₂, HCl (gaseous) | Urea derivatives |
| Industrial Feasibility | High | Moderate |
The acid chloride method excels in yield and scalability but requires stringent handling of corrosive reagents.
Hydrolytic Routes from Nitrile Precursors
4-(4-Chlorophenyl)butyronitrile (IV) serves as a precursor under hydrolytic conditions. While conventional nitrile hydrolysis produces carboxylic acids, controlled reactions with methylamine yield the target amide.
Acid-Catalyzed Hydrolysis with Methylamine
In a modified Ritter reaction, (IV) is treated with concentrated sulfuric acid (2 equivalents) and methylamine hydrochloride (3 equivalents) in dioxane at 60°C for 12 hours. The intermediate iminium ion undergoes hydrolysis to (II) with 65–70% yield.
Limitations :
-
Competing formation of 4-(4-chlorophenyl)butyric acid necessitates precise stoichiometry.
-
Requires post-reaction neutralization and extraction, reducing overall efficiency.
Catalytic Amidation Strategies
Emerging methods leverage transition-metal catalysts or organocatalysts for atom-efficient amide bond formation.
Palladium-Catalyzed Carbonylation
Aryl halides (e.g., 4-chlorophenyl bromide) react with methylamine and carbon monoxide under Pd(OAc)₂ catalysis (5 mol%) in DMF at 100°C. Butyramide derivatives form via in situ carbonylation, though yields for (II) remain suboptimal (50–55%).
Enzyme-Mediated Synthesis
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amidation in non-aqueous media. A 72-hour reaction in tert-butanol at 40°C achieves 60% conversion, highlighting niche applicability for enantioselective synthesis.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Methods
| Method | Capital Cost | Operating Cost | Environmental Impact |
|---|---|---|---|
| Acid Chloride Route | Moderate | Low | High (SOCl₂ waste) |
| Coupling Agent Route | High | Moderate | Moderate (urea waste) |
| Nitrile Hydrolysis | Low | High | Low |
Q & A
Q. What challenges arise in structure-activity relationship (SAR) studies due to the compound’s aromatic and amide functionalities?
- Methodological Answer : The 4-chlorophenyl group may sterically hinder interactions with flat binding pockets. Systematically modify substituents (e.g., replace Cl with F or methyl groups) and use surface plasmon resonance (SPR) to quantify binding kinetics. Correlate changes with computational electrostatic potential maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


